LogP Comparison: Non-Brominated Analog
The target compound exhibits a calculated LogP of 6.07, which is 0.37 log units higher than that of its non-brominated analog 1,1-diphenyl-1-heptene (LogP = 5.70) . This increase is attributable to the replacement of a terminal C–H bond with a C–Br bond, which adds polarizable electron density and raises hydrophobicity. The difference predicts distinct retention behavior in reversed-phase HPLC (estimated ∆tR proportional to ∆LogP ≈ 0.37) and altered partitioning in biphasic liquid–liquid extraction systems [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.07 (Chemsrc calculated value) |
| Comparator Or Baseline | 1,1-Diphenyl-1-heptene (CAS 1530-20-7): LogP = 5.70 |
| Quantified Difference | ∆LogP ≈ +0.37 log units (target more lipophilic) |
| Conditions | Calculated LogP values; not experimentally measured |
Why This Matters
The elevated lipophilicity directly affects chromatographic method development, sample workup, and passive membrane permeability in biological assays, guiding solvent selection and purification strategy for procurement decisions.
- [1] Molaid. (n.d.). 7-Bromo-1,1-diphenyl-1-heptene (CAS 190432-84-9): Calculated octanol-water partition coefficient (LogP) = 6.7. molaid.com. View Source
